6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride
Description
Nomenclature and Structural Taxonomy of Polycyclic Pyridine Derivatives
The compound 6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride belongs to the class of fused bicyclic heterocycles, combining a pyridine ring with a cyclopentane moiety. Its IUPAC name derives from the bicyclic system’s numbering: the pyridine nitrogen occupies position 1, with the cyclopentane fused across positions 2 and 3 (Figure 1). The "6,7-dihydro" designation indicates partial saturation of the cyclopentane ring, while the sulfonyl chloride (-SO₂Cl) group is appended to position 7 of the fused system.
Table 1: Structural Taxonomy of Select Cyclopenta[b]pyridine Derivatives
The fusion pattern ([b] notation) specifies that the cyclopentane shares two adjacent carbon atoms with the pyridine ring, creating a planar bicyclic core. This structural motif appears in pharmacologically active compounds, including intermediates for kinase inhibitors.
Significance of Sulfonyl Chloride Functionality in Heterocyclic Chemistry
Sulfonyl chlorides serve as versatile electrophilic reagents due to the chloride-leaving group’s susceptibility to nucleophilic displacement. In 6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride, the -SO₂Cl group enables:
- Sulfonamide Formation : Reaction with amines yields sulfonamides, a common motif in drug discovery. For example, coupling with pyrrolidine derivatives generates candidates for protease inhibition.
- Cross-Coupling Reactions : Palladium-catalyzed couplings at the sulfonyl chloride position facilitate carbon-sulfur bond formation.
- Polymer Functionalization : The compound acts as a monomer in synthesizing sulfonated polyaromatic materials for ion-exchange membranes.
Recent advances in sulfonyl chloride synthesis, such as the Sandmeyer chlorosulfonylation using anilines and sulfur dioxide surrogates, have improved access to derivatives. However, regioselective installation of -SO₂Cl on fused heterocycles remains challenging due to competing electrophilic substitution pathways.
Synthesis Pathway Highlights
- Diazotization-Chlorosulfonylation : 3-Aminopyridine undergoes diazotization with NaNO₂/HCl, followed by reaction with SO₂/CuCl to yield pyridine-3-sulfonyl chloride.
- Manganese-Catalyzed Oxidation : Mn(OTf)₂ and tert-butyl hydroperoxide oxidize 2,3-cyclopentenopyridine analogues to ketone intermediates, which are subsequently chlorinated.
Properties
Molecular Formula |
C8H8ClNO2S |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2 |
InChI Key |
BJULNQFMMDQYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1S(=O)(=O)Cl)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of triethylamine in ethanol at room temperature, followed by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese catalysts and tert-butyl hydroperoxide in water.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Nucleophiles such as amines can react with the sulfonyl chloride group under mild conditions.
Major Products
Oxidation: 6,7-Dihydro-5h-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives have shown potential as inhibitors of protein kinases and other biological targets.
Material Science: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and proteins. The molecular pathways involved depend on the specific biological target and the nature of the nucleophile.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPD Derivatives)
Synthesis: CAPD derivatives are synthesized via Knoevenagel condensation between cyclopentanone and aromatic aldehydes, followed by cycloaddition with acrylonitrile and sodium alkoxide catalysts. Reactions are efficient (∼2 hours reflux) and yield high-purity products without chromatography . Applications: These carbonitrile derivatives exhibit 97.7% corrosion inhibition efficiency in sulfuric acid, attributed to mixed physical/chemical adsorption on carbon steel surfaces. Density functional theory (DFT) and Monte Carlo simulations correlate their performance with electron-donating substituents and planar molecular geometry . Comparison: Unlike the sulfonyl chloride, CAPD derivatives are non-reactive intermediates optimized for corrosion inhibition.
Multi-Substituted Cyclopenta[b]pyridines (Thiophene/Aryl Derivatives)
Synthesis: Derivatives with aryl (e.g., 4-chlorophenyl, 4-bromophenyl) or thiophene substituents are synthesized via multi-step reactions involving cyclopentanone and substituted aldehydes. Products are characterized by IR, $^1$H NMR, and $^{13}$C NMR . Key Features: Substituents at the 4-position of the pyridine ring influence electronic properties and steric bulk. For example, electron-withdrawing groups (e.g., -Br, -Cl) enhance stability, while methoxy groups increase solubility . Comparison: The sulfonyl chloride’s -SO₂Cl group introduces higher reactivity compared to aryl/thiophene substituents. However, steric effects at position 3 may limit accessibility in further reactions compared to 4-position derivatives.
Sulfonyl Chloride-Containing Heterocycles
Sulfonate Pyridazine Derivatives
Synthesis: Pyridazine sulfonates (e.g., 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) are synthesized by reacting sulfonyl chlorides with hydroxyl-containing pyridazines in pyridine at 5°C . Applications: Sulfonate esters are common in medicinal chemistry (e.g., prodrugs, enzyme inhibitors).
Data Tables
Table 2: Reactivity and Functionalization Potential
| Compound Type | Reactivity Profile | Derivatization Example | Limitations |
|---|---|---|---|
| Sulfonyl chloride | High electrophilicity; reacts with amines, alcohols | Sulfonamide formation | Hydrolysis-prone; requires dry conditions |
| Carbonitrile (CAPD) | Low reactivity; stable in acidic media | None described | Limited to corrosion inhibition |
| Aryl-substituted derivatives | Tunable electronic properties | Further cross-coupling reactions | Steric hindrance at substituted positions |
Research Findings and Gaps
- Structural Insights : DFT studies confirm that electron-rich substituents enhance CAPD derivatives’ adsorption on metal surfaces . The sulfonyl chloride’s position 3 substituent may sterically hinder interactions compared to 4-position analogs.
- Comparative studies with its positional isomer (7-sulfonyl chloride) are also lacking.
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride is a heterocyclic compound known for its unique structural features and potential biological activities. This compound, characterized by a cyclopenta[b]pyridine core with a sulfonyl chloride functional group, has garnered interest in medicinal chemistry due to its electrophilic nature and ability to form covalent bonds with biological targets. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C8H8ClNO2S
- Molecular Weight : 217.67 g/mol
- IUPAC Name : 6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride
- Canonical SMILES : C1CC2=C(C1S(=O)(=O)Cl)N=CC=C2
The biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride primarily arises from its ability to act as an electrophile due to the sulfonyl chloride group. This characteristic enables it to participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids in proteins. The resulting covalent modifications can lead to inhibition or activation of target enzymes and proteins, influencing numerous biochemical pathways.
Medicinal Chemistry
Research indicates that derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride exhibit potential as inhibitors of protein kinases and other therapeutic targets. For instance, studies have shown that certain analogs can inhibit deubiquitinases (DUBs), which are critical in regulating protein degradation pathways linked to various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Inhibition of Deubiquitinases :
- Cytotoxicity Assays :
- Antimicrobial Activity :
Synthesis Methods
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride typically involves multicomponent reactions. A common synthetic route includes the condensation of malononitrile with hydrogen sulfide and aldehydes under specific reaction conditions. The sulfonyl chloride group can be introduced through chlorosulfonation reactions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | Lacks sulfonyl chloride group | Limited reactivity compared to sulfonyl derivatives |
| 2,3-Cyclopentenopyridine | Shares cyclopenta[b]pyridine core | Potentially less active due to lack of electrophilic functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
